molecular formula C25H42O B12436855 3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol

3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol

Cat. No.: B12436855
M. Wt: 358.6 g/mol
InChI Key: YHTCXUSSQJMLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol is a complex organic compound with the molecular formula C25H42O. It is characterized by its multiple double bonds and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol typically involves the use of geranyl and farnesyl intermediates. One common method includes the coupling of geranyl and farnesyl units through a series of condensation reactions. The reaction conditions often require the presence of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes, including cell signaling and membrane structure.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with cell membrane components, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTCXUSSQJMLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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